4-methyl-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide
説明
The target compound, 4-methyl-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide, features a piperazine core substituted with:
- A methyl group at the 4-position of the piperazine ring.
- A tosyl (p-toluenesulfonyl) group on one nitrogen atom.
- A carboxamide linker connected to a pyrrolidinone-ethyl moiety on the adjacent nitrogen.
While direct data on its synthesis or bioactivity are absent in the provided evidence, comparisons with structurally related compounds offer insights into its likely properties .
特性
IUPAC Name |
4-methyl-N-(4-methylphenyl)sulfonyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O4S/c1-16-5-7-17(8-6-16)28(26,27)23(15-18(24)21-9-3-4-10-21)19(25)22-13-11-20(2)12-14-22/h5-8H,3-4,9-15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILKRPCPMNQBIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCC2)C(=O)N3CCN(CC3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 4-methyl-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide is a derivative of piperazine that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its implications in medicinal chemistry.
Synthesis
The synthesis of this compound typically involves the reaction of piperazine derivatives with various acylating agents. The specific synthetic route may vary depending on the desired substituents and functional groups. For instance, the introduction of the tosyl group is crucial for enhancing the compound's solubility and reactivity.
The biological activity of 4-methyl-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in neurotransmission and metabolic processes.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antidiabetic Activity : It has been noted for its potential role in blood glucose regulation, similar to other sulfonylurea derivatives.
- CNS Activity : The pyrrolidine moiety suggests possible central nervous system effects, potentially influencing mood or cognitive functions.
Data Table: Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidiabetic | Glucose-lowering effects | |
| CNS Modulation | Potential anxiolytic effects | |
| Enzyme Inhibition | Inhibition of certain kinases |
Case Study 1: Antidiabetic Effects
In a study examining the antidiabetic properties, 4-methyl-N-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-N-tosylpiperazine-1-carboxamide demonstrated significant reductions in blood glucose levels in diabetic animal models. The mechanism was linked to enhanced insulin secretion and improved insulin sensitivity.
Case Study 2: Neuropharmacological Assessment
Another investigation focused on the neuropharmacological effects of this compound. Behavioral tests indicated that it may possess anxiolytic properties, as evidenced by reduced anxiety-like behaviors in rodent models. This suggests potential therapeutic applications in treating anxiety disorders.
Research Findings
Recent studies have highlighted the importance of structural modifications in enhancing the biological activity of piperazine derivatives. The incorporation of the tosyl group not only improves solubility but also influences receptor binding affinity, which is critical for drug design.
類似化合物との比較
Comparative Analysis with Similar Compounds
Structural Analogues with Pyrrolidinone-Ethyl Linkers
POA-Gly-Pyr (5p)
- Structure: Pyrazine-2-carboxamide linked to a pyrrolidinone-ethyl group.
- Key Data : Yield (81%), mp 148–150°C; NMR signals at δ 9.31 (s, 1H, pyrazine), 4.15 (d, 2H, ethyl linker) .
- Comparison : The absence of a piperazine and tosyl group reduces steric bulk compared to the target compound. The pyrazine ring may enhance π-π stacking but decrease metabolic stability.
Boc-Gly-Pyr (11p)
- Structure: tert-Butyl carbamate (Boc)-protected ethyl-pyrrolidinone.
- Comparison : The Boc group offers temporary protection for amine functionalities, contrasting with the permanent tosyl group in the target compound. This difference impacts solubility and reactivity in further synthetic steps.
Piperazine Carboxamides with Varied Substituents
N-(2-Oxo-2-{[3-(trifluoromethyl)phenyl]amino}ethyl)-4-(pyrimidin-2-yl)piperazine-1-carboxamide
- Structure : Piperazine substituted with pyrimidinyl and trifluoromethylphenyl groups.
- Comparison : The trifluoromethylphenyl group increases lipophilicity and electron-withdrawing effects compared to the tosyl group. The pyrimidinyl substituent may enhance binding to nucleic acid targets.
N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide
Compounds with Heterocyclic or Aromatic Moieties
Benzo[b][1,4]oxazin-3(4H)-one Analogues (e.g., Compound 28)
Physicochemical Properties
| Compound | Melting Point/Form | Key NMR Shifts (δ, ppm) | LogP* (Predicted) |
|---|---|---|---|
| Target Compound | Not reported | ~4.15 (ethyl linker), ~7.7 (tosyl CH3) | ~2.5 |
| POA-Gly-Pyr (5p) | 148–150°C | 9.31 (pyrazine), 4.15 (ethyl linker) | ~1.8 |
| N-(4-Chlorophenyl) derivative | Crystalline | 8.48–8.40 (pyridine), 4.59 (O-CH2-CO) | ~3.0 |
*LogP estimated via fragment-based methods.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
